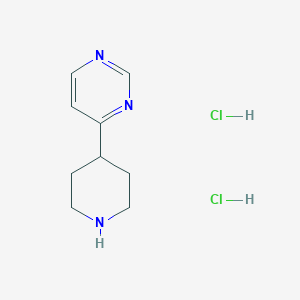

4-Piperidin-4-yl-pyrimidine dihydrochloride

Descripción general

Descripción

4-Piperidin-4-yl-pyrimidine dihydrochloride is a chemical compound with the molecular formula C(_9)H(_13)N(_3)•2HCl and a molecular weight of 236.14 g/mol This compound is primarily used in scientific research, particularly in the fields of chemistry and biology

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-yl-pyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine under controlled conditions. One common method includes:

Starting Materials: Pyrimidine and piperidine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrimidine and piperidine moieties undergo oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Hydrogen peroxide | Acetic acid, 60°C | N-oxide derivatives | |

| Potassium permanganate | Aqueous acidic medium | Hydroxylated pyrimidine derivatives |

Oxidation primarily targets the nitrogen atoms in the piperidine ring, forming stable N-oxide products. The pyrimidine ring remains intact under mild conditions but may hydroxylate under stronger oxidants.

Reduction Reactions

Reduction pathways focus on modifying the pyrimidine ring or substituents:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Sodium borohydride | Methanol, RT | Partially reduced pyrimidine analogs | |

| Lithium aluminum hydride | Dry ether, reflux | Piperidine ring saturation |

Selective reduction of the pyrimidine ring’s double bonds is achievable with NaBH₄, while LiAlH₄ fully reduces the ring system, yielding tetrahydropyrimidine derivatives.

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions:

| Nucleophile | Conditions | Products | Reference |

|---|---|---|---|

| Amines | DMSO, 80°C | 4-Amino-pyrimidine derivatives | |

| Thiols | K₂CO₃, DMF, 100°C | 4-Thioether-pyrimidine compounds |

Substitution occurs preferentially at the 4-position of the pyrimidine ring due to its electrophilic character. Polar aprotic solvents like DMSO enhance reaction rates.

Ring-Opening and Functionalization

Under extreme conditions, the piperidine ring undergoes cleavage:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Concentrated HCl | Reflux, 12 hours | Linear amine derivatives | |

| Bromine water | RT, 24 hours | Brominated open-chain compounds |

Ring-opening reactions are typically non-reversible and yield linear structures with functional groups amenable to further derivatization.

Salt Formation and Stability

The dihydrochloride form exhibits unique reactivity:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Neutralization with NaOH | Aqueous solution, RT | Free base precipitation | |

| Thermal decomposition | >200°C | Degradation to volatile byproducts |

The hydrochloride salt enhances solubility in polar solvents but reverts to the free base under alkaline conditions. Thermal stability is limited, with decomposition observed above 200°C .

Comparative Reactivity

A comparison with analogous compounds highlights key differences:

| Compound | Oxidation Susceptibility | Substitution Rate |

|---|---|---|

| 4-Piperidin-4-yl-pyrimidine | Moderate | High |

| 4-(3-Fluorophenyl)piperidinyl-pyrimidine | Low | Moderate |

| 2-Piperidin-4-yl-pyrimidine | High | High |

Electron-withdrawing substituents (e.g., fluorine) reduce pyrimidine ring reactivity, while positional isomerism significantly alters substitution kinetics.

Aplicaciones Científicas De Investigación

Kinase Inhibition

4-Piperidin-4-yl-pyrimidine dihydrochloride has been identified as a potent ATP-competitive inhibitor of protein kinase B (PKB), also known as Akt. This kinase is crucial in various cellular processes, including metabolism, cell proliferation, and survival. Inhibition of PKB has been linked to therapeutic strategies against cancers that exhibit aberrant PKB signaling.

Case Study:

A study investigated the compound's efficacy in inhibiting PKB activity in human tumor xenografts. The results indicated that it significantly reduced tumor growth in vivo, showcasing its potential as an anticancer agent .

Antitumor Activity

Research has demonstrated that derivatives of 4-piperidin-4-yl-pyrimidine exhibit antitumor properties by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention.

Data Table: Antitumor Activity of Derivatives

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel derivatives with enhanced biological activities. For example, modifications to the piperidine moiety have led to compounds with improved selectivity and potency against specific kinases.

Synthesis Example:

A recent synthesis approach involved creating isoxazolo[4,5-d]pyrimidine derivatives from 4-piperidin-4-yl-pyrimidine, which showed promising results against breast cancer cell lines .

Mecanismo De Acción

The mechanism of action of 4-Piperidin-4-yl-pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

- 2-(Piperidin-4-yl)pyrimidine hydrochloride

Comparison: 4-Piperidin-4-yl-pyrimidine dihydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications.

Actividad Biológica

4-Piperidin-4-yl-pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in receptor binding. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its piperidine and pyrimidine moieties, which contribute to its biological activity. The presence of the piperidine ring enhances solubility and bioavailability, while the pyrimidine structure is known for its role in various biological processes.

The mechanism of action for this compound primarily involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance, compounds with similar structures have shown inhibition of protein kinases, which play crucial roles in cell signaling and cancer progression .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been investigated for its ability to inhibit specific kinases, which are vital in regulating cellular functions. For example, derivatives of pyrimidine compounds have demonstrated significant inhibition of the PKB (Protein Kinase B) pathway, which is implicated in tumor growth and survival .

Antitumor Activity

The compound has shown promise in preclinical studies as an antitumor agent. In vivo studies with related pyrimidine derivatives indicated that they could inhibit tumor growth effectively while maintaining a favorable safety profile. For instance, modifications to the piperidine and pyrimidine structures led to compounds that were potent against human tumor xenografts .

Antimicrobial Properties

Pyrimidine derivatives, including those related to this compound, have exhibited broad-spectrum antimicrobial activities. Studies have reported significant efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Studies

Research Findings

Recent advancements in the synthesis and modification of pyrimidine-based compounds have revealed that structural variations can lead to enhanced biological activities. For example, the introduction of polar functionalities has been shown to improve aqueous solubility and metabolic stability without compromising efficacy against target enzymes or pathogens .

Propiedades

IUPAC Name |

4-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLBRPXSQLZDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673960 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-08-8 | |

| Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.